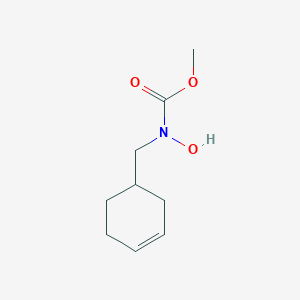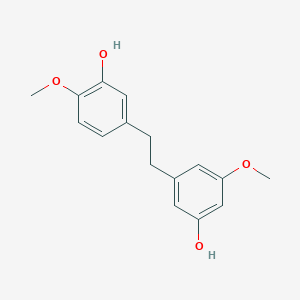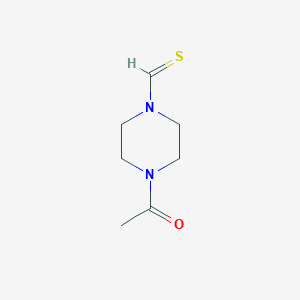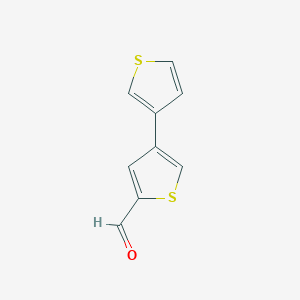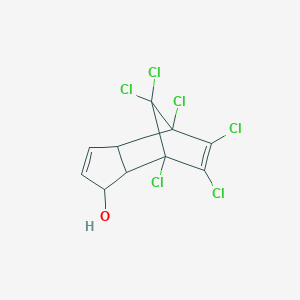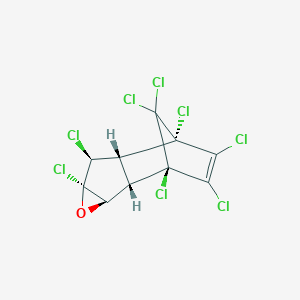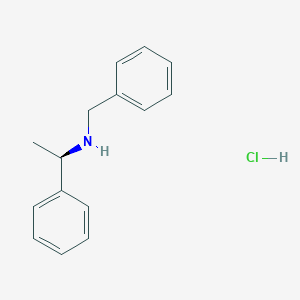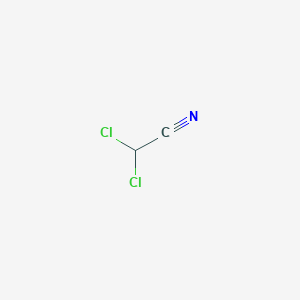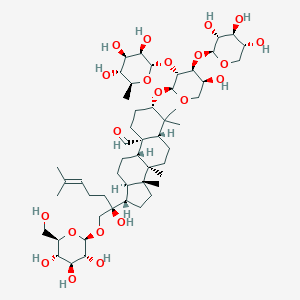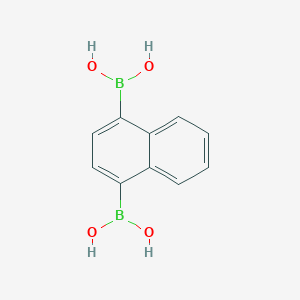
Isobergaptol
Overview
Description
Isobergaptol is a furanocoumarin.
Scientific Research Applications
Cytotoxic and Proapoptotic Activity in Cancer Therapy
Isobergaptol's applications in scientific research are largely focused on its potential in cancer therapy, particularly due to its cytotoxic and proapoptotic activities. A study by Och et al. (2019) demonstrated the substantial cytotoxicity and proapoptotic activity of compounds like sanguinarine and berberine, which are structurally similar to this compound, indicating their potential utility in anticancer therapy.
Anti-Cancer Effects via Apoptotic Induction
Another relevant aspect of this compound's application in scientific research is its anti-cancer activity, which is achieved by inducing apoptosis in cancer cells. Fang et al. (2012) found that isorhapontigenin, a compound related to this compound, exhibited significant anti-cancer activity through apoptotic induction in human bladder cancer cell lines.
Autophagy Induction in Bladder Cancer
A study by Liang et al. (2016) highlighted that isorhapontigenin, associated with this compound, induced autophagy in human bladder cancer cells. This induction of autophagy contributed to the inhibition of cancer cell growth, providing a novel insight into this compound's potential mechanism of action against bladder cancers.
Effect on Cyclin D1 Downregulation
In the context of bladder cancer treatment, Fang et al. (2013) found that isorhapontigenin downregulated cyclin D1 expression at the transcriptional level in bladder cancer cells. This downregulation contributed to the anticancer effects of isorhapontigenin, demonstrating this compound's potential impact on the cell cycle and cancer cell growth inhibition.
Sphingosine Kinase Inhibition in Breast Cancer
For breast cancer, Subedi et al. (2019) identified that isorhapontigenin, akin to this compound, exerted anti-cancer effects by inhibiting sphingosine kinase, which controlled tubulin polymerization and cancer cell growth. This suggests this compound's potential application in breast cancer therapy.
Mechanism of Action
Target of Action
Isobergaptol is a compound with a molecular formula of C11H6O4
Mode of Action
It is known that the mode of action of a compound usually involves specific biochemical interactions through which the compound produces its pharmacological effect . This often includes the specific molecular targets to which the drug binds, such as an enzyme or receptor . .
Biochemical Pathways
The specific biochemical pathways affected by this compound are not well-documented in the literature. Biochemical pathways are complex networks of chemical reactions that occur in a cell and are catalyzed by enzymes. These pathways are crucial for various biological processes, including metabolism, cell signaling, and cell cycle regulation
Pharmacokinetics
Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body . These properties significantly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It has been suggested that this compound may have anti-proliferative and anti-cancer properties
Action Environment
Environmental factors can significantly impact a drug’s pharmacokinetics and pharmacodynamics, potentially affecting its efficacy and safety
Biochemical Analysis
Biochemical Properties
Isobergaptol has been identified as an inhibitor of the CYP3A4 enzyme, with an IC50 of 24.92 μM . This enzyme is part of the cytochrome P450 family, which plays a crucial role in the metabolism of various substances in the body. This compound’s interaction with this enzyme suggests that it may have significant effects on biochemical reactions involving this enzyme .
Cellular Effects
In vitro studies have shown that this compound can inhibit the production of NO, IL-6, and TNF-α in LPS-induced RAW264.7 cells . These molecules are involved in inflammatory responses, suggesting that this compound may have anti-inflammatory effects at the cellular level .
Molecular Mechanism
Its inhibitory effect on the CYP3A4 enzyme suggests that it may interact with this enzyme and potentially alter its activity
Metabolic Pathways
Given its interaction with the CYP3A4 enzyme, it is likely that this compound is involved in metabolic pathways related to this enzyme
Properties
IUPAC Name |
5-hydroxyfuro[2,3-h]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6O4/c12-8-5-9-7(3-4-14-9)11-6(8)1-2-10(13)15-11/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWBIFOFDYBTAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C1C(=CC3=C2C=CO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


